molecular formula C6H12O B024324 1-Cyclobutylethanol CAS No. 7515-29-9

1-Cyclobutylethanol

Cat. No. B024324
CAS RN: 7515-29-9
M. Wt: 100.16 g/mol
InChI Key: PFGPCAYJUYSJJS-UHFFFAOYSA-N
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Description

1-Cyclobutylethanol is a compound that can be explored within the broader context of cyclobutane derivatives, which are of interest in medicinal chemistry and materials science due to their unique structural and electronic properties. These compounds, including cyclobutylethanol, are studied for their potential applications in synthesizing complex molecular structures, investigating reaction mechanisms, and developing new materials with specific properties.

Synthesis Analysis

The synthesis of cyclobutane derivatives, closely related to 1-Cyclobutylethanol, involves various strategies, including ring expansion, cycloaddition reactions, and functionalization of pre-existing cyclobutane frameworks. For example, Fan et al. (2023) discuss a sequential C-H/C-C functionalization strategy for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones, indicating the complexity and innovation in synthesizing such structures (Fan et al., 2023).

Scientific Research Applications

  • Stereochemistry Study

    It is used in studying the stereochemistry of cycloaddition to cyclobutenes (Burdisso, 1985).

  • Diabetes Treatment Research

    1-Cyclobutylethanol is vital for constructing potent glucokinase activators (GKAs), potentially useful in treating type 2 diabetes (Fyfe & Rasamison, 2005).

  • Molecular and Supramolecular Devices

    It serves as a template for synthesizing cyclobis(paraquat-4,4′-biphenylene) on a preparative scale, indicating possible applications in molecular and supramolecular devices (Asakawa et al., 1996).

  • Diels-Alder Reaction Study

    The compound exhibits exceptional stereoselectivity in the Diels-Alder reaction with cyclopentadiene (Belluš, Mez, & Rihs, 1974).

  • Chemical Reactions

    1-Cyclobutylethanol reacts with ethanol to give succinate diesters, accompanied by desilylation (Zhao, Allen, & Tidwell, 1993).

  • Synthesis of New Aromatic Compounds

    It has been used in synthesizing [2+2] cyclodimers of 1-cyanoacenaphthylene and benzene, showing potential in the synthesis of new aromatic compounds (Noh et al., 2002).

  • Gel Formation in Organic Solvents

    1-Cyclobutylethanol and its ε-amino derivatives can gel in polar organic solvents and form hydrogels at temperatures up to 56°C (Xie et al., 2009).

Safety And Hazards

When handling 1-Cyclobutylethanol, it is advised to avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-cyclobutylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGPCAYJUYSJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959319
Record name 1-Cyclobutylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylethanol

CAS RN

38401-41-1
Record name 1-Cyclobutylethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038401411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclobutylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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